5,5'-Oxybis(5-methylene-2-furaldehyde)
Overview
Description
5,5’-Oxybis(5-methylene-2-furaldehyde): is an organic compound with the molecular formula C12H10O5This compound is characterized by its light yellow powder form and is used in various research and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s known that obmf is a derivative of 5-hydroxymethylfurfural (hmf), which is widely used in the synthesis of bio-based polymeric materials .
Mode of Action
The mode of action of OBMF involves a green synthesis method from HMF . In optimized reaction conditions, dimethyl carbonate (DMC) is used as the preferred green solvent, and iron(III) sulfate is used as the best catalyst . The self-etherification reaction of HMF is carried out at milligram and gram levels, with separation yields of up to 99% and 81%, respectively .
Biochemical Pathways
The biochemical pathway of OBMF involves the self-etherification of HMF . OBMF is further derivatized by reduction to obtain 5,5’-oxybis(methylene)bis(furan-5,2-diyl)dimethanol (OBMF-H), a potential bio-based substitute for bisphenol A . Therefore, the methoxycarbonylation of OBMF-H leads to the dicarboxymethylated derivative (OBMF-DC) again using DMC as a solvent and reagent .
Pharmacokinetics
The compound’s stability under high temperatures (up to 200°c) before complete degradation suggests that it may have unique pharmacokinetic properties .
Result of Action
The result of the action of OBMF is the production of valuable bio-based monomers for the preparation of bioplastics through condensation reactions . The thermal analysis of OBMF, OBMF-H, and OBMF-DC shows that these compounds are more thermally stable than HMF and its derivatives .
Action Environment
The action environment of OBMF involves the use of green solvents and catalysts . The reaction conditions are optimized for the self-etherification of HMF to OBMF . The hierarchically structured zeolites exhibited a superior intrinsic activity and good resistance to carbonaceous deposit .
Biochemical Analysis
Biochemical Properties
5,5’-Oxybis(5-methylene-2-furaldehyde) plays a crucial role in various biochemical reactions. It interacts with enzymes such as polyphenol oxidase and peroxidase, which are involved in the oxidation of phenolic compounds. These interactions lead to the formation of quinones, which are essential for the synthesis of bio-based polymers. Additionally, 5,5’-Oxybis(5-methylene-2-furaldehyde) can act as a substrate for aldolase enzymes, facilitating the formation of complex organic molecules .
Cellular Effects
The effects of 5,5’-Oxybis(5-methylene-2-furaldehyde) on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, 5,5’-Oxybis(5-methylene-2-furaldehyde) can induce the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
At the molecular level, 5,5’-Oxybis(5-methylene-2-furaldehyde) exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, 5,5’-Oxybis(5-methylene-2-furaldehyde) can inhibit the activity of certain proteases, preventing the degradation of key cellular proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5’-Oxybis(5-methylene-2-furaldehyde) can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to high temperatures or acidic environments. Long-term studies have shown that 5,5’-Oxybis(5-methylene-2-furaldehyde) can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5,5’-Oxybis(5-methylene-2-furaldehyde) vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote tissue regeneration. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without adverse effects .
Metabolic Pathways
5,5’-Oxybis(5-methylene-2-furaldehyde) is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase enzymes, leading to the formation of carboxylic acids. These acids can then enter the citric acid cycle, contributing to cellular energy production. Additionally, 5,5’-Oxybis(5-methylene-2-furaldehyde) can affect metabolic flux by altering the levels of key metabolites, such as NADH and ATP .
Transport and Distribution
Within cells and tissues, 5,5’-Oxybis(5-methylene-2-furaldehyde) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The localization of 5,5’-Oxybis(5-methylene-2-furaldehyde) within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of 5,5’-Oxybis(5-methylene-2-furaldehyde) is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 5,5’-Oxybis(5-methylene-2-furaldehyde) can be localized to the mitochondria, where it influences mitochondrial function and energy production. This localization can enhance the compound’s ability to modulate cellular metabolism and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Oxybis(5-methylene-2-furaldehyde) typically involves the etherification of 5-hydroxymethylfurfural. One green synthetic approach uses dimethyl carbonate as a solvent and iron (III) sulfate as a catalyst. The reaction is conducted at optimized conditions to achieve high yields . Another method involves heating D-fructose in dimethyl sulfoxide with a solid acid catalyst to convert it to the dialdehyde form .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of recyclable catalysts and green solvents is emphasized to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form dicarboxylic acid derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions:
Oxidation: Oxygen and platinum on carbon (Pt/C) catalyst in aqueous sodium hydroxide.
Reduction: Various reducing agents can be used, depending on the desired product.
Substitution: Conditions vary based on the specific substitution reaction being performed.
Major Products Formed:
- Dicarboxylic acid derivatives
- Dimethanol derivatives
- Various substituted furan compounds
Scientific Research Applications
Chemistry: 5,5’-Oxybis(5-methylene-2-furaldehyde) is used as a raw material to prepare polyamide and polyimide bio-based polymeric materials. It is also employed in the synthesis of heterocyclic ligands .
Biology and Medicine: The compound is used in the synthesis of hepatitis antiviral precursors, showcasing its potential in medicinal chemistry .
Industry: In the industrial sector, it is utilized in the production of bioplastics through polycondensation reactions. Its thermal stability makes it a valuable monomer for creating durable bioplastics .
Comparison with Similar Compounds
- 5-Hydroxymethylfurfural (HMF)
- Furfural
- Bisphenol-A
Comparison: 5,5’-Oxybis(5-methylene-2-furaldehyde) is unique due to its dual aldehyde functional groups and ether linkage, which provide it with distinct reactivity compared to similar compounds. For instance, while 5-hydroxymethylfurfural is a precursor in its synthesis, the presence of the ether linkage in 5,5’-Oxybis(5-methylene-2-furaldehyde) enhances its stability and makes it suitable for applications requiring higher thermal stability .
Properties
IUPAC Name |
5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c13-5-9-1-3-11(16-9)7-15-8-12-4-2-10(6-14)17-12/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTWOBUHCLWLNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)COCC2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224470 | |
Record name | 5,5'-Oxybis(5-methylene-2-furaldehyde) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7389-38-0 | |
Record name | 5,5'-Oxybis(5-methylene-2-furaldehyde) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007389380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5'-Oxybis(5-methylene-2-furaldehyde) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 5,5'-Oxybis(5-methylene-2-furaldehyde) (OBMF) and how is it formed?
A1: 5,5'-Oxybis(5-methylene-2-furaldehyde), often abbreviated as OBMF, is a byproduct identified during the synthesis of 2,5-Diformylfuran (DFF) from 5-Chloromethylfurfural (CMF) []. It likely arises from the dimerization of an intermediate formed during the oxidation process.
Q2: Why is there interest in the synthesis of DFF, and how does OBMF relate to this research?
A2: 2,5-Diformylfuran (DFF) is a valuable biorenewable building block for the production of novel polymers. These polymers have the potential to replace existing materials derived from fossil fuels []. OBMF, identified as a byproduct in a specific DFF synthesis route, provides insight into the reaction mechanism and potential optimization strategies.
Q3: What are the specific reaction conditions where OBMF has been observed as a byproduct?
A3: OBMF was observed during the exploration of various oxidation methods for converting CMF to DFF. Specifically, it was identified when using pyridine N-oxide (PNO) and a copper catalyst, under both microwave irradiation and flow conditions [].
Q4: Where can I find more information about the synthesis of DFF and the role of byproducts like OBMF?
A5: The primary source for the information provided is the research paper titled "Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF)" which can be accessed through the following Semantic Scholar link: . Exploring related publications on DFF synthesis and furan chemistry would provide a broader context for understanding OBMF and its implications.
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